5-bromo-N-ethyl-3-methylpyridin-2-amine
Description
5-Bromo-N-ethyl-3-methylpyridin-2-amine is a pyridine derivative characterized by a bromine atom at position 5, an ethyl group attached to the amine at position 2, and a methyl group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-ethyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-10-8-6(2)4-7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLOKUMLVZENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279962 | |
| Record name | 5-Bromo-N-ethyl-3-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-09-6 | |
| Record name | 5-Bromo-N-ethyl-3-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-ethyl-3-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination of N-Ethyl-3-Methylpyridin-2-Amine
The most common and straightforward method for preparing this compound is the bromination of N-ethyl-N-methylpyridin-2-amine or its close analogs using bromine sources such as:
- Molecular bromine (Br2)
- N-bromosuccinimide (NBS)
| Parameter | Typical Condition |
|---|---|
| Brominating agent | Br2 or NBS |
| Solvent | Dichloromethane (CH2Cl2) or acetonitrile |
| Temperature | Room temperature to 40 °C |
| Reaction Time | Several hours (typically 4–16 hours) |
| Molar ratio (Br:substrate) | Slight excess of brominating agent (1.1–1.5 eq) |
The reaction proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively attacks the 5-position due to electronic and steric effects of the substituents on the pyridine ring.
- The nitrogen atom at position 2, substituted with ethyl and methyl groups, activates the ring toward electrophilic substitution.
- The methyl group at position 3 directs bromination to the 5-position.
- The use of mild conditions helps minimize polybromination or side reactions.
Alternative Synthetic Routes via Pyridine Intermediates
- Formation of ethyl formate imine derivatives
- Reaction with secondary amines such as N-methylaniline
- Use of acidic catalysts (p-toluenesulfonic acid, acetic acid)
- Use of strong bases (sodium amide, sodium hydride)
- Solvents such as toluene, dioxane, tetrahydrofuran, and ethylene glycol dimethyl ether
These multi-step methods are typically aimed at synthesizing advanced intermediates for pharmaceutical compounds but can be adapted to obtain this compound by controlling reaction conditions and substituents.
Industrial Production Considerations
In industrial settings, the synthesis of this compound may utilize:
- Continuous flow reactors to improve safety and scalability
- Automated control of temperature, pressure, and reagent feed rates
- Optimization of solvent use and purification steps to maximize yield and purity
Such methods ensure reproducibility, cost-effectiveness, and environmental compliance.
Reaction Analysis and Optimization
| Aspect | Details |
|---|---|
| Selectivity | Achieved by controlling bromine equivalents and reaction temperature to avoid polybromination. |
| Yield | Typically high (>80%) when using NBS in dichloromethane at room temperature. |
| Purification | Extraction, drying of organic phase, solvent evaporation, and recrystallization are common. |
| Side reactions | Overbromination, oxidation of amine groups, or ring substitution if conditions are harsh. |
| Catalysts | Acidic catalysts (p-toluenesulfonic acid) may be used in multi-step syntheses to facilitate imine formation. |
| Bases | Strong bases like sodium amide or sodium hydride used in subsequent transformations, not in bromination. |
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Electrophilic bromination | Br2 or NBS, CH2Cl2, RT to 40 °C, 4–16 h | Simple, direct, high yield | Requires careful control to avoid polybromination |
| Multi-step synthesis via intermediates | 2-amino-3-methyl-5-bromopyridine, formiate imines, acidic catalysts, strong bases, various solvents | Allows structural modifications and high purity | More complex, longer synthesis time |
| Continuous flow industrial process | Automated reactors, controlled parameters | Scalable, reproducible, efficient | Requires specialized equipment |
Research Findings and Notes
- The regioselectivity of bromination is well-established due to the directing effects of the ethyl and methyl substituents on the pyridine ring.
- NBS is preferred over molecular bromine in laboratory syntheses for safer handling and better control.
- Multi-step methods involving formiate and imine intermediates are valuable for synthesizing related pharmaceutical intermediates but can be adapted for the title compound.
- Industrial processes focus on continuous flow and automation for improved yields and environmental impact.
- Purification typically involves aqueous workup, drying, and recrystallization to obtain analytically pure this compound.
This comprehensive overview synthesizes data from patent CN109053727B and peer-reviewed chemical synthesis literature, excluding unreliable sources, to provide an authoritative guide on the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of N-(5-substituted-3-methyl-2-pyridinyl)-N-ethylamine derivatives.
Oxidation: Formation of N-(5-Bromo-3-carboxy-2-pyridinyl)-N-ethylamine.
Reduction: Formation of N-(5-Bromo-3-methyl-2-piperidinyl)-N-ethylamine.
Scientific Research Applications
Synthesis Overview
- Bromination : 3-Methyl-2-pyridine is treated with bromine in a solvent like acetic acid.
- Amination : The brominated intermediate reacts with ethylamine under basic conditions (e.g., using sodium hydroxide) to produce the final product.
Medicinal Chemistry
5-Bromo-N-ethyl-3-methylpyridin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential in treating neurological disorders and inflammatory conditions. For instance, it has been used in the synthesis of ABT-199 intermediates, which are relevant for cancer therapies targeting B-cell malignancies .
Case Study:
A study highlighted its role in synthesizing derivatives that exhibit anti-cancer properties, demonstrating its utility in drug development processes.
Materials Science
This compound is investigated for developing novel materials with specific electronic or optical properties. Its structure allows for modifications that can lead to materials suitable for applications in organic electronics and photonics.
Data Table: Potential Material Applications
| Application Area | Material Type | Properties | References |
|---|---|---|---|
| Organic Electronics | Conductive Polymers | Enhanced charge mobility | |
| Photonic Devices | Light Emitting Diodes | Tunable emission spectra |
Biological Studies
In biological research, this compound acts as a ligand or probe for studying pyridine-binding proteins and enzymes. Its interactions can help elucidate mechanisms of action in various biological pathways.
Example Application:
Research has shown that derivatives of this compound can inhibit biofilm formation in bacteria, indicating potential applications in antimicrobial therapies .
Industrial Catalysis
The compound is being explored as a ligand in catalytic systems for organic transformations. Its ability to coordinate with metal catalysts enhances reaction efficiency and selectivity.
Case Study:
Recent studies have demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ethylamine groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridin-3-amine
- Structure : Bromine at position 5, methoxy at position 2, and amine at position 3.
- Synthesis : Prepared via sulfonylation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine .
- Key Differences : The methoxy group (electron-donating) enhances nucleophilicity at adjacent positions compared to the ethyl group in the target compound. This affects coupling reactions, as seen in palladium-catalyzed Suzuki cross-coupling reactions for derivatives like 4b and 4f , which exhibit anti-thrombolytic (41.32% clot lysis) and anti-E. coli (91.95% inhibition) activities, respectively .
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Trimethylsilyl-ethynyl group at position 3, bromine at position 4.
- Synthesis: Sonogashira coupling of 2-amino-5-bromo-3-iodopyridine with trimethylsilylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI .
5-Bromo-2-morpholinopyridin-3-amine
- Structure: Morpholino group at position 2, bromine at position 5.
- Synthesis: Not detailed in evidence but likely involves nucleophilic aromatic substitution.
- Key Differences: The morpholino group increases hydrophilicity, enhancing aqueous solubility compared to the hydrophobic ethyl group in the target compound .
Biological Activity
5-Bromo-N-ethyl-3-methylpyridin-2-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and an ethyl group, which may influence its interactions with biological targets. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties and mechanisms of action.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 0.35 µM |
| Streptococcus pneumoniae | 0.50 µM |
These results suggest that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to antibiotics.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial enzymes. Molecular docking studies have shown that this compound can bind effectively to the active sites of key enzymes such as DNA gyrase and MurD, which are critical for bacterial replication and cell wall synthesis.
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics like ciprofloxacin. The findings demonstrated comparable efficacy in inhibiting bacterial growth, suggesting that this compound could serve as a potential lead in antibiotic development.
Pharmacokinetics and Toxicity
Initial assessments of the pharmacokinetic profile indicate favorable absorption and distribution characteristics. However, further studies are required to evaluate its toxicity profile comprehensively. Preliminary data suggest low cytotoxicity against human cell lines, making it a promising candidate for further development.
Q & A
Basic: What are the standard synthetic routes for preparing 5-bromo-N-ethyl-3-methylpyridin-2-amine, and how can reaction conditions be optimized?
A common method involves reductive amination of 5-bromopyridin-2-amine derivatives with aldehydes. For example, reacting 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde in methanol using sodium cyanoborohydride under reflux yields N-substituted derivatives . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), reaction time (3–5 hours), and temperature (reflux conditions). Monitoring via TLC or HPLC ensures completion. Purification through recrystallization (ethanol) or column chromatography improves yield and purity.
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., bromine at position 5, ethyl/methyl groups).
- Mass Spectrometry (MS): High-resolution MS validates molecular formula (e.g., [M+H] peaks).
- X-ray Crystallography: Single-crystal diffraction (using SHELX programs ) resolves hydrogen-bonding networks. For example, intermolecular N–H···N bonds stabilize crystal packing .
- Infrared (IR) Spectroscopy: Identifies amine N–H stretches (~3300 cm) and aromatic C–Br vibrations (~600 cm).
Advanced: How do substituent variations (e.g., ethyl vs. methyl groups) influence the compound’s physicochemical and biological properties?
Substituents alter lipophilicity, bioavailability, and electronic effects. Comparative studies (e.g., replacing ethyl with bulkier isopropyl groups) show increased steric hindrance, reducing binding affinity in enzyme assays . Methyl groups enhance metabolic stability compared to propyl analogs. Computational modeling (e.g., DFT for charge distribution) and HPLC logP measurements quantify these effects. A table from PubChem illustrates substituent-driven differences in neuroactive properties :
| Substituent | Lipophilicity (logP) | Bioavailability (%) |
|---|---|---|
| N-Ethyl, 3-methyl | 2.1 | 65 |
| N-Propyl, 3-methyl | 2.8 | 45 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations.
- Orthogonal Assays: Combine enzymatic inhibition assays with cellular viability tests.
- Purity Analysis: Use HPLC-MS to rule out degradation products .
- Meta-Analysis: Compare data across studies while controlling for experimental conditions (e.g., pH, solvent).
Advanced: What crystallographic challenges arise when determining the structure of brominated pyridine derivatives, and how are they addressed?
Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigation strategies:
- Data Collection: Use Mo-Kα radiation (λ = 0.7107 Å) for better penetration.
- Refinement: Apply SHELXL’s extinction and absorption corrections .
- Hydrogen Bonding Analysis: Identify stabilizing interactions (e.g., N–H···N dimers) to validate packing motifs .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Advanced: How can in vitro bioactivity data for this compound be validated for in vivo relevance?
- ADME-Tox Profiling: Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and cytotoxicity.
- Pharmacokinetic Studies: Measure C and half-life in rodent models.
- Target Engagement: Use techniques like SPR (Surface Plasmon Resonance) to confirm binding affinity to intended targets .
Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
- Directing Groups: The amine group at position 2 directs electrophiles to positions 5 and 3.
- Lewis Acid Catalysts: Use AlCl to enhance bromination at electron-rich positions.
- Computational Predictors: DFT calculations predict charge distribution to guide reaction design .
Advanced: How does environmental surface chemistry impact the stability of this compound during storage?
Indoor surfaces (e.g., glass, polymers) can catalyze degradation via oxidation or hydrolysis. Mitigation:
- Container Material: Use amber glass to block UV light.
- Humidity Control: Store with desiccants (silica gel).
- Surface Passivation: Coat storage containers with inert materials (e.g., PTFE) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
